6-(Pyridin-3-yl)imidazo[2,1-b]thiazole

Lipophilicity LogP Drug Design

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core with a pyridin-3-yl substituent at the 6-position. This scaffold is a privileged structure in medicinal chemistry, frequently employed as a key intermediate in the synthesis of kinase inhibitors, sigma receptor ligands, and antimicrobial agents.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 96911-74-9
Cat. No. B1626560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-3-yl)imidazo[2,1-b]thiazole
CAS96911-74-9
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C10H7N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-7H
InChIKeyMRFYTTHVEHXHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole (CAS 96911-74-9): Core Scaffold Identity and Procurement Rationale


6-(Pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic building block featuring a fused imidazo[2,1-b]thiazole core with a pyridin-3-yl substituent at the 6-position . This scaffold is a privileged structure in medicinal chemistry, frequently employed as a key intermediate in the synthesis of kinase inhibitors, sigma receptor ligands, and antimicrobial agents [1]. With a molecular weight of 201.25 g/mol and a molecular formula of C10H7N3S, the compound is commercially available at purities of 95–98% from multiple global suppliers, making it a synthetically accessible entry point for constructing focused libraries targeting oncological and neurological pathways .

Why Generic Substitution Fails: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole


The 6-position substituent on the imidazo[2,1-b]thiazole core is a primary determinant of molecular recognition, physicochemical properties, and synthetic utility. Simple substitution of the 3-pyridyl isomer with its 2-pyridyl, 4-pyridyl, or phenyl analogs is not possible without measurable alterations to key parameters: the meta-nitrogen position provides distinct LogP (2.46) and polar surface area (PSA = 58.43 Ų) profiles that critically influence passive permeability and binding interactions . Furthermore, unlike its reduced 2,3-dihydro analog (LogP 2.05), this compound retains the aromatic thiazole ring, preserving a rigid, planar structure essential for π-stacking interactions in kinase ATP-binding pockets [1]. Uninformed substitution jeopardizes both the synthetic route viability and the pharmacological relevance of downstream compounds.

Quantitative Evidence Guide: 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole Differentiation


Lipophilicity Differentiation: 6-(Pyridin-3-yl) vs. 6-Phenyl Analog

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.46, which is 0.60 units lower than the 6-phenyl analog (LogP = 3.06) . This represents a significant shift in lipophilicity that impacts solubility and membrane permeation. In drug discovery campaigns, lower LogP is generally associated with reduced off-target toxicity and improved metabolic stability, making the pyridinyl analog a superior starting point for developing orally bioavailable agents [1].

Lipophilicity LogP Drug Design

Polar Surface Area Differentiation: Pyridinyl vs. Phenyl Substitution

The target compound has a computed topological polar surface area (TPSA) of 58.43 Ų, which is 12.89 Ų higher than the 6-phenyl analog (TPSA = 45.54 Ų) . This difference is directly attributed to the pyridine nitrogen atom acting as an additional hydrogen bond acceptor. The increased PSA improves aqueous solubility and reduces passive blood-brain barrier permeability, which is a critical parameter for peripheral vs. central nervous system (CNS) drug targeting strategies [1].

Polar Surface Area PSA Permeability

Regioisomeric Profiling: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

While the computed LogP values using standard algorithms are identical for all three pyridyl isomers (2.46), the ACD/LogD (pH 5.5) values reveal measurable differences: the 4-pyridyl isomer has a calculated ACD/LogD of 1.96 , and the 2-pyridyl isomer shows an ACD/LogD of 2.38 . Although specific ACD/LogD data for the 3-pyridyl target is not directly available in the sources, the trend indicates that the nitrogen position significantly impacts the ionization state at physiologically relevant pH. The 3-pyridyl isomer offers a unique hydrogen-bonding vector geometry that is distinct from the 2- and 4- substituted analogs, which is crucial for selective kinase hinge-region binding [1].

Regioisomer Differentiation LogD Hydrogen Bonding

Synthetic Utility: Aromatic vs. Reduced Core Comparison

6-(Pyridin-3-yl)imidazo[2,1-b]thiazole differs from its 2,3-dihydro analog (CAS 96911-31-8) by one oxidation state. This is reflected in a molecular weight difference of 2.02 Da (201.25 vs. 203.26) and a LogP difference of approximately 0.41 units (2.46 vs. 2.05) . The fully aromatic core of the target compound provides superior chemical stability and prevents metabolic oxidation at the 2,3-position, a common metabolic soft spot. The reduced dihydro analog possesses a larger PSA (56.01 Ų) and an additional hydrogen atom, making it more susceptible to CYP450-mediated metabolism [1].

Synthetic Tractability Oxidation State Stability

High-Value Application Scenarios for 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole


Focused Kinase Inhibitor Library Synthesis Targeting the Hinge Region

The compound is ideal as a core scaffold for generating kinase-focused libraries. Its rigid, planar structure and the meta-pyridine hydrogen bond acceptor geometry support ATP-competitive binding mode design. Evidence from SAR campaigns demonstrates that derivatives of this core can achieve nanomolar potency against RAF and VEGFR-2 kinases [1]. Its moderate LogP (2.46) and PSA (58.43 Ų) align with the property space of known oral kinase inhibitors .

Sigma-1 Receptor Ligand Exploration for Neuropathic Pain

Patents from Esteve Laboratories explicitly protect imidazo[2,1-b]thiazole derivatives, specifically those with pyridinyl substitution, as high-affinity sigma-1 receptor ligands [2]. The 3-pyridyl isomer's unique electronic profile is well-suited for modulating sigma-1 activity. Researchers in neuropharmacology should procure this precise isomer to ensure their initial hits align with the patented structure-activity relationships (SAR).

Antimicrobial Scaffold Optimization via Late-Stage Functionalization

The presence of the pyridin-3-yl group provides a synthetic handle for late-stage diversification through cross-coupling reactions. The scaffold has been employed as a core for developing agents targeting bacterial and fungal strains . Its favorable solubility profile, compared to the 6-phenyl analog (LogP 2.46 vs. 3.06), suggests better handling of minimum inhibitory concentration (MIC) assay solubility issues .

Quote Request

Request a Quote for 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.